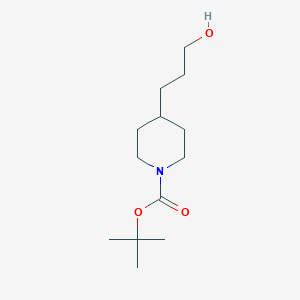

4-(3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Key Properties

- Molecular Weight: 250.29 g/mol

- CAS Number: 156185-63-6

- Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemistry

TBHPPC serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction: Carbonyl groups can be reduced back to hydroxyl groups.

- Substitution Reactions: The hydroxyl group can be replaced with other functional groups.

Biology

In biological research, TBHPPC is employed as a building block for synthesizing biologically active compounds. Its derivatives have been studied for:

- Enzyme Inhibition: TBHPPC analogs have shown potential as inhibitors of protein kinases, important in cancer therapy.

- Receptor Ligands: The compound's structural features make it suitable for designing ligands targeting dopamine receptors.

Medicine

In medicinal chemistry, TBHPPC is investigated for its therapeutic properties:

- Pharmaceutical Development: It is being explored for potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter systems.

- Antituberculosis Activity: While specific data on TBHPPC's activity against Mycobacterium tuberculosis is limited, its structural similarity to known active compounds suggests potential efficacy.

Industry

In industrial applications, TBHPPC is used in the production of agrochemicals and fine chemicals, serving as a precursor for various synthetic pathways.

Case Study 1: Antituberculosis Activity

A study on piperazine derivatives indicated that modifications similar to those found in TBHPPC could enhance activity against Mtb, achieving low micromolar IC50 values. This suggests that further exploration of TBHPPC could yield promising candidates for antituberculosis drugs.

Case Study 2: Protein Kinase Inhibition

Research on TBHPPC's structural analogs revealed their ability to inhibit protein kinases associated with tumor growth. This highlights the compound's potential role in cancer treatment strategies.

Case Study 3: Pharmacokinetic Properties

Preliminary studies suggest that compounds related to TBHPPC exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics essential for therapeutic efficacy.

Data Summary Table

| Application Area | Description | Example Outcomes |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Used in oxidation/reduction reactions |

| Biology | Building block for enzyme inhibitors | Potential inhibitors of protein kinases |

| Medicine | Development of CNS-targeting drugs | Investigated for antituberculosis activity |

| Industry | Production of agrochemicals | Precursor in fine chemical synthesis |

Mécanisme D'action

Mode of Action

The mode of action of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with its targets, leading to changes in their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate . These factors can include pH, temperature, and the presence of other compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 3-hydroxypropyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a piperidine ring.

Tert-butyl 4-(3-hydroxypropyl)tetrahydro-1(2H)-pyridinecarboxylate: Similar but contains a tetrahydropyridine ring.

Uniqueness

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .

Activité Biologique

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Structural Characteristics

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxypropyl chain, contributing to its unique pharmacological profile. Its molecular formula is , with an average molecular weight of approximately 243.34 g/mol. The structural features are crucial for its interaction with biological targets, influencing its efficacy and selectivity.

The biological activity of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially modulating pathways involved in pain perception and inflammation.

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes to modulate biological pathways |

| Receptor Binding | May bind to specific receptors, influencing cellular responses |

Biological Activities

Research indicates that tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits several notable biological activities:

- Analgesic Properties : Early evaluations suggest potential analgesic effects, which may be beneficial in pain management therapies.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this derivative may also possess activity against certain pathogens .

- Cytotoxicity : Studies on related piperidine derivatives have demonstrated varying levels of cytotoxicity against cancer cell lines, suggesting a need for further investigation into the therapeutic potential of this compound .

Synthesis and Research Applications

The synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. Its applications span across organic synthesis and medicinal chemistry, particularly in drug development as a scaffold for novel therapeutic agents.

Table 2: Synthesis Overview

| Step | Reaction Type | Expected Product |

|---|---|---|

| Step 1 | Alkylation | Piperidine derivative |

| Step 2 | Hydroxylation | Hydroxypropyl-substituted product |

| Step 3 | Carboxylation | Final carboxylate derivative |

Case Studies

Several studies have evaluated the biological activity of related piperidine derivatives. For instance, research on piperidinothiosemicarbazone derivatives highlighted their strong inhibitory effects on Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents . Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the piperidine structure can significantly enhance biological activity .

Table 3: Comparative Biological Activity

| Compound Type | MIC (μg/mL) | Activity Description |

|---|---|---|

| Piperidinothiosemicarbazone | 0.5 - 2 | Strong anti-tuberculosis activity |

| Tert-butyl derivatives | Varies (unreported) | Potential analgesic and antimicrobial |

Propriétés

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPWHPCCUXESFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384182 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156185-63-6 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.